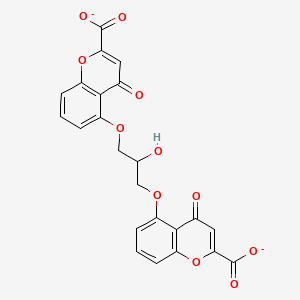
Cromoglycate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cromoglycate(2-) is the dicarboxylate anion of cromoglycic acid. It is a conjugate base of a cromoglycate(1-).
A chromone complex that acts by inhibiting the release of chemical mediators from sensitized mast cells. It is used in the prophylactic treatment of both allergic and exercise-induced asthma, but does not affect an established asthmatic attack.
Applications De Recherche Scientifique
Clinical Applications
Cromoglycate is utilized in various medical fields, particularly in the treatment of allergic conditions. Its primary mechanism of action involves stabilizing mast cell membranes, thereby preventing degranulation and the release of inflammatory mediators such as histamine.
1.1. Allergy Management
- Asthma: Sodium cromoglycate is recommended for managing mild to moderate asthma, especially in children. It acts as a preventive treatment rather than a rescue medication during acute attacks .
- Allergic Rhinitis: The compound is effective in alleviating symptoms associated with allergic rhinitis, reducing nasal inflammation and hypersensitivity .
1.2. Ophthalmic Uses
- Allergic Conjunctivitis: Sodium cromoglycate eye drops (typically 2% concentration) are commonly prescribed for allergic conjunctivitis. Studies indicate that it is effective in reducing ocular itching and redness associated with allergies . A comparative study showed that while both sodium cromoglycate and olopatadine are effective, olopatadine may provide quicker relief .
Formulations and Delivery Methods
Cromoglycate is available in various formulations to enhance its efficacy and patient compliance.
2.1. Topical Formulations
Recent clinical trials have explored topical formulations combining sodium cromoglycate with other agents to treat specific dermatological conditions:
- A study is evaluating a combination product containing 5% sodium cromoglycate for treating mastocytosis-related skin lesions .
- Another trial is investigating its use for rosacea-associated erythema, indicating an expanding role in dermatology .
2.2. Inhalation Therapy
Inhaled forms of sodium cromoglycate are utilized for asthma management. This method allows direct delivery to the lungs, maximizing therapeutic effects while minimizing systemic side effects .
Efficacy and Comparative Studies
Research has consistently demonstrated the effectiveness of sodium cromoglycate across various allergic conditions:
Case Studies and Clinical Trials
Numerous studies have supported the clinical applications of sodium cromoglycate:
4.1. Efficacy in Allergic Conditions
A multicenter study assessed the effectiveness of 4% sodium cromoglycate used twice daily versus 2% used four times daily for seasonal allergic conjunctivitis, concluding that both regimens were similarly effective, although the higher concentration with less frequent dosing may improve patient compliance .
4.2. Long-term Safety
Long-term studies have indicated that sodium cromoglycate is non-toxic and well-tolerated, making it suitable for prolonged use in chronic allergic conditions without significant adverse effects .
Propriétés
Formule moléculaire |
C23H14O11-2 |
|---|---|
Poids moléculaire |
466.3 g/mol |
Nom IUPAC |
5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate |
InChI |
InChI=1S/C23H16O11/c24-11(9-31-14-3-1-5-16-20(14)12(25)7-18(33-16)22(27)28)10-32-15-4-2-6-17-21(15)13(26)8-19(34-17)23(29)30/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30)/p-2 |
Clé InChI |
IMZMKUWMOSJXDT-UHFFFAOYSA-L |
SMILES |
C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)[O-])O)C(=O)C=C(O2)C(=O)[O-] |
SMILES canonique |
C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)[O-])O)C(=O)C=C(O2)C(=O)[O-] |
Synonymes |
Aarane Acid, Cromoglicic Acid, Cromoglycic Bicromat Spray Cromoglicic Acid Cromoglycate Cromoglycate, Disodium Cromoglycate, Sodium Cromoglycic Acid Cromolyn Cromolyn Sodium Disodium Cromoglycate FPL 670 FPL-670 FPL670 Intal Lomudal Nalcrom Nasalcrom Opticrom Sodium Cromoglycate Vicrom |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















